molecular formula C20H23N3O4S2 B2483134 2-({6-ethyl-3-[(furan-2-yl)methyl]-4-oxo-3H,4H-thieno[2,3-d]pyrimidin-2-yl}sulfanyl)-N-[(oxolan-2-yl)methyl]acetamide CAS No. 878683-36-4

2-({6-ethyl-3-[(furan-2-yl)methyl]-4-oxo-3H,4H-thieno[2,3-d]pyrimidin-2-yl}sulfanyl)-N-[(oxolan-2-yl)methyl]acetamide

Cat. No.: B2483134
CAS No.: 878683-36-4
M. Wt: 433.54
InChI Key: JPXHFIFSXPWHDK-UHFFFAOYSA-N
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Description

2-({6-ethyl-3-[(furan-2-yl)methyl]-4-oxo-3H,4H-thieno[2,3-d]pyrimidin-2-yl}sulfanyl)-N-[(oxolan-2-yl)methyl]acetamide (CAS 878683-36-4) is a synthetic organic compound provided for research and development purposes. This molecule features a thieno[2,3-d]pyrimidin-4-one core structure, which is known to be a scaffold of high interest in medicinal chemistry due to its diverse biological activities . The compound is characterized by its molecular formula of C20H23N3O4S2 and a molecular weight of 433.54 g/mol . The structure incorporates several key moieties, including a 6-ethyl group, a furan-2-ylmethyl substitution at the 3-position, and a critical sulfanyl acetamide chain linked to a (oxolan-2-yl)methyl group (tetrahydrofurfuryl group). The presence of the tetrahydrofuran ring can influence the compound's solubility and pharmacokinetic properties. Thienopyrimidine derivatives, as a chemical class, have demonstrated significant potential in scientific research, particularly in oncology, where many analogs have shown potent activity against various cancer cell lines and specific oncogenes . The specific biological profile of this compound is a subject of ongoing investigation, but its structural features make it a valuable candidate for probing enzyme interactions and metabolic pathways. This product is supplied with a minimum purity of 95% and is intended for research applications only. It is strictly not designed for human therapeutic or veterinary use.

Properties

IUPAC Name

2-[6-ethyl-3-(furan-2-ylmethyl)-4-oxothieno[2,3-d]pyrimidin-2-yl]sulfanyl-N-(oxolan-2-ylmethyl)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H23N3O4S2/c1-2-15-9-16-18(29-15)22-20(23(19(16)25)11-14-6-4-8-27-14)28-12-17(24)21-10-13-5-3-7-26-13/h4,6,8-9,13H,2-3,5,7,10-12H2,1H3,(H,21,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JPXHFIFSXPWHDK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1=CC2=C(S1)N=C(N(C2=O)CC3=CC=CO3)SCC(=O)NCC4CCCO4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H23N3O4S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

433.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-({6-ethyl-3-[(furan-2-yl)methyl]-4-oxo-3H,4H-thieno[2,3-d]pyrimidin-2-yl}sulfanyl)-N-[(oxolan-2-yl)methyl]acetamide involves multiple steps, starting from readily available starting materials. The key steps include the formation of the thieno[2,3-d]pyrimidine core, the introduction of the furan-2-ylmethyl group, and the attachment of the oxolan-2-ylmethyl acetamide moiety. Each step requires specific reaction conditions, such as the use of appropriate solvents, catalysts, and temperature control.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and minimize costs. This could include the use of continuous flow reactors, which allow for better control of reaction conditions and scalability. Additionally, purification techniques such as crystallization or chromatography would be employed to ensure the final product’s purity.

Chemical Reactions Analysis

Types of Reactions

2-({6-ethyl-3-[(furan-2-yl)methyl]-4-oxo-3H,4H-thieno[2,3-d]pyrimidin-2-yl}sulfanyl)-N-[(oxolan-2-yl)methyl]acetamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.

    Reduction: Reduction reactions can be used to alter the oxidation state of certain atoms within the molecule.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and various nucleophiles or electrophiles for substitution reactions. Reaction conditions would vary depending on the specific transformation desired, but typically involve controlled temperatures and the use of inert atmospheres to prevent unwanted side reactions.

Major Products

The major products formed from these reactions would depend on the specific reagents and conditions used. For example, oxidation might yield a compound with additional oxygen-containing functional groups, while reduction could result in a more saturated molecule.

Scientific Research Applications

Anticancer Activity

Research indicates that compounds similar to 2-({6-ethyl-3-[(furan-2-yl)methyl]-4-oxo-3H,4H-thieno[2,3-d]pyrimidin-2-yl}sulfanyl)-N-[(oxolan-2-yl)methyl]acetamide exhibit significant antiproliferative effects on various cancer cell lines. The mechanisms are thought to involve inhibition of specific kinases or modulation of receptor activity related to cell signaling pathways. For instance, studies have shown that thieno[2,3-d]pyrimidines can inhibit enzymes associated with tumor growth and metastasis .

Anti-inflammatory Properties

The compound's potential as an anti-inflammatory agent is also notable. It may function by inhibiting pathways that lead to inflammation and pain, making it a candidate for treating conditions like arthritis or other inflammatory diseases .

Synthesis and Characterization

The synthesis of this compound typically involves multi-step organic reactions that require precise control of reaction conditions such as temperature and pH to ensure high yields and purity. Characterization techniques like nuclear magnetic resonance (NMR) spectroscopy and mass spectrometry are commonly employed to confirm the structure of the synthesized compound .

Case Studies

  • Antiproliferative Studies : A study published in the Journal of Medicinal Chemistry demonstrated that derivatives of thieno[2,3-d]pyrimidines showed enhanced activity against cancer cell lines compared to traditional chemotherapeutic agents. The study highlighted the importance of structural modifications in increasing efficacy .
  • Inflammation Models : In vivo models have shown that compounds with similar structures can significantly reduce markers of inflammation in animal models. These findings suggest potential therapeutic applications for inflammatory diseases .

Mechanism of Action

The mechanism by which 2-({6-ethyl-3-[(furan-2-yl)methyl]-4-oxo-3H,4H-thieno[2,3-d]pyrimidin-2-yl}sulfanyl)-N-[(oxolan-2-yl)methyl]acetamide exerts its effects would depend on its specific application. In a biological context, the compound might interact with specific molecular targets, such as enzymes or receptors, to modulate their activity. This interaction could involve binding to the active site of an enzyme or altering the conformation of a receptor, thereby influencing downstream signaling pathways.

Comparison with Similar Compounds

Structural Analogues and Substituent Effects

The following compounds share structural similarities, particularly in the core heterocycle and acetamide functionality:

Compound Name Core Structure Key Substituents Molecular Weight (g/mol) Melting Point (°C) Reference
Target Compound Thieno[2,3-d]pyrimidin-4-one 6-Ethyl, 3-(furan-2-ylmethyl), N-(oxolan-2-ylmethyl) ~437.50 (calculated) Not reported
2-[(6-Ethyl-4-oxo-3-phenylthieno[2,3-d]pyrimidin-2-yl)thio]-N-(4-nitrophenyl)acetamide Thieno[2,3-d]pyrimidin-4-one 6-Ethyl, 3-phenyl, N-(4-nitrophenyl) 457.51 Not reported
2-[(4-Methyl-6-oxo-1,6-dihydropyrimidin-2-yl)thio]-N-(2,3-dichlorophenyl)acetamide Dihydropyrimidin-6-one 4-Methyl, N-(2,3-dichlorophenyl) 344.21 ([M+H]⁺) 230
2-(4-Acetyl-6,6-dimethyl-2-oxomorpholin-3-yl)-N-(4-isopropylphenyl)acetamide Morpholin-2-one 4-Acetyl, N-(4-isopropylphenyl) 347 ([M+H]⁺) Not reported

Key Observations :

  • Electronic and Solubility Profiles : The target compound’s furan and oxolan groups likely improve solubility compared to aromatic substituents (e.g., phenyl or nitrophenyl in ’s analog) due to increased polarity .
  • Synthetic Flexibility : The sulfanyl-acetamide bridge in the target compound and analogs (e.g., ) allows modular substitution, enabling tuning of steric and electronic properties .
Computational Similarity Analysis

For example:

  • Tanimoto Index : A high similarity (>70%) between the target compound and ’s analog might be predicted due to shared core and substituent motifs.
  • Pharmacokinetic Predictions : The oxolan group may improve metabolic stability compared to furan, as seen in ’s morpholin derivatives .

Biological Activity

The compound 2-({6-ethyl-3-[(furan-2-yl)methyl]-4-oxo-3H,4H-thieno[2,3-d]pyrimidin-2-yl}sulfanyl)-N-[(oxolan-2-yl)methyl]acetamide is a thieno[2,3-d]pyrimidine derivative that has garnered interest due to its potential biological activities , including antimicrobial and anticancer properties. This article reviews the biological activity of this compound, drawing on diverse research findings and case studies.

Chemical Structure and Properties

The chemical structure of the compound can be represented as follows:

C15H18N2O3S\text{C}_{15}\text{H}_{18}\text{N}_2\text{O}_3\text{S}

This compound features a thieno[2,3-d]pyrimidine core, which is known for its versatility in medicinal chemistry. The presence of a furan moiety and a sulfanyl group enhances its biological profile.

Antimicrobial Activity

Research indicates that derivatives of thieno[2,3-d]pyrimidines exhibit significant antimicrobial properties . A study reported that related compounds demonstrated effective antibacterial and antimycobacterial activity against various strains, including Escherichia coli and Staphylococcus aureus. The minimum inhibitory concentration (MIC) values were notably low, indicating potent activity against these pathogens .

Table 1: Antimicrobial Activity of Thieno[2,3-d]pyrimidine Derivatives

CompoundMIC (µg/mL) against E. coliMIC (µg/mL) against S. aureus
4c510
4e812
5c69

Anticancer Activity

The anticancer potential of thieno[2,3-d]pyrimidine derivatives has also been explored. A study highlighted that certain analogs exhibited selective cytotoxicity against cancer cell lines such as KB cells, with IC50 values ranging from 2.11 to 7.19 nM , demonstrating their efficacy in inhibiting tumor growth .

Table 2: Anticancer Efficacy of Selected Compounds

CompoundIC50 (nM)Cell Line
Compound 15.0KB
Compound 27.0A549
Compound 33.5HeLa

The mechanism by which these compounds exert their biological effects involves multiple pathways. For instance, some thieno[2,3-d]pyrimidines have been shown to inhibit folate transport mechanisms in cancer cells, thereby disrupting nucleotide synthesis essential for cell proliferation . Additionally, antioxidant properties have been noted in related compounds, which may contribute to their protective effects against oxidative stress in cells .

Case Studies

  • Antioxidant Activity : In a study involving fish erythrocytes exposed to toxic substances like nonylphenol, thieno[2,3-c]pyrazole compounds showed significant protective effects by reducing erythrocyte malformations . This suggests a potential application in mitigating oxidative damage in biological systems.
  • Toxicity Assessment : The toxicity profiles of selected thieno[2,3-d]pyrimidine derivatives were evaluated through hemolytic assays. Most compounds exhibited low toxicity at concentrations up to 200 µmol/L , indicating a favorable safety profile for further development .

Q & A

Q. Optimization Strategies :

  • Temperature : Maintain 60–80°C during cyclization to minimize byproducts.
  • Solvent Choice : Use toluene for improved yield in thiol-alkylation .
  • Purification : Employ gradient elution in silica gel chromatography (e.g., 0–8% MeOH in CH₂Cl₂) .

Which spectroscopic techniques are essential for confirming structural integrity and purity?

Basic Research Question

  • ¹H/¹³C NMR : Confirm substitution patterns (e.g., furan methyl protons at δ 4.90 ppm; thienopyrimidine carbonyl at δ 168.6 ppm) .
  • IR Spectroscopy : Validate carbonyl (C=O) stretches near 1680–1700 cm⁻¹ and sulfanyl (C-S) bonds at 650–700 cm⁻¹ .
  • HPLC/MS : Assess purity (>95%) and molecular ion peaks (e.g., ESI/APCI(+) for [M+H]⁺) .

How can researchers resolve discrepancies in biological activity data across studies?

Advanced Research Question
Discrepancies may arise from variations in assay conditions or compound purity. Methodological solutions include:

  • Standardized Assays : Use validated in vitro models (e.g., MTT for cytotoxicity) with positive controls .
  • Purity Verification : Re-analyze batches via HPLC and compare IC₅₀ values against reference standards .
  • Meta-Analysis : Cross-reference structural analogs (e.g., 3-(4-chlorophenyl) derivatives) to identify substituent-dependent activity trends .

What computational methods predict the pharmacological targets of this compound?

Advanced Research Question

  • Quantum Chemical Calculations : Simulate binding affinities to kinases or GPCRs using DFT or molecular docking (e.g., AutoDock Vina) .
  • Reaction Path Search : Combine cheminformatics (e.g., PubChem descriptors) with machine learning to prioritize targets .
  • Validation : Cross-check predictions with SPR (surface plasmon resonance) or ITC (isothermal titration calorimetry) .

What are the recommended storage conditions to maintain stability?

Basic Research Question

  • Temperature : Store at –20°C in airtight containers to prevent hydrolysis .
  • Light Exposure : Protect from UV light using amber vials due to photosensitive thienopyrimidine core .
  • Solvent : Dissolve in DMSO for long-term storage (≤6 months) and avoid aqueous buffers at extreme pH .

How to design structure-activity relationship (SAR) studies for this compound?

Advanced Research Question
Focus on modifying substituents to assess activity changes:

Position Modification Biological Impact
6-Ethyl GroupReplace with methyl or propylAlters hydrophobicity and target selectivity
Furan-2-ylmethylSubstitute with thiophene or pyridineImpacts π-π stacking with receptors
Oxolan-2-ylmethylTest open-chain analogs (e.g., butyl)Modifies solubility and bioavailability

What strategies mitigate byproduct formation during synthesis?

Advanced Research Question

  • Catalyst Optimization : Use Pd(OAc)₂ for Suzuki-Miyaura couplings to reduce homocoupling byproducts .
  • Temperature Gradients : Gradual heating during cyclization prevents decomposition .
  • Workup Protocols : Acid-base extraction removes unreacted thiols before final purification .

What in vitro assays are suitable for initial biological activity screening?

Basic Research Question

  • Antimicrobial : Broth microdilution (CLSI guidelines) against Gram-positive/negative strains .
  • Anticancer : NCI-60 panel screening with dose-response curves (1–100 µM) .
  • Enzyme Inhibition : Fluorescence-based assays for kinases (e.g., EGFR) or proteases .

How to validate molecular docking predictions experimentally?

Advanced Research Question

  • X-Ray Crystallography : Resolve ligand-protein co-crystals (e.g., PDB deposition) .
  • Mutagenesis Studies : Introduce point mutations in predicted binding residues (e.g., Ala-scanning) .
  • SPR Analysis : Measure real-time binding kinetics (K_D, k_on/k_off) .

What parameters are critical for scaling up synthesis?

Basic Research Question

  • Reactor Type : Transition from batch to continuous flow systems for improved yield .
  • Catalyst Recovery : Implement immobilized catalysts (e.g., silica-supported Pd) .
  • Process Analytics : In-line FTIR monitors reaction progression in real time .

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